
3-(3-Bromobenzamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Bromobenzamido)benzoic acid” is a derivative of benzoic acid, which is a white to light yellow crystal powder . It is soluble in alcohols and ethers, but insoluble in water . It is used as an organic synthesis reagent .
Synthesis Analysis
The synthesis of benzamides, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of benzoic acid, with the addition of a bromobenzamido group . The molecular weight of benzoic acid is 201.017 .Chemical Reactions Analysis
Benzoic acid, the parent compound of “this compound”, reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants follow the order of meta addition > para addition > ortho addition .Physical And Chemical Properties Analysis
Benzoic acid, from which “this compound” is derived, has several physical properties. It has a density, color, hardness, melting and boiling points, and electrical conductivity . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .科学的研究の応用
Structural Elucidation and Synthesis Techniques
Structural Elucidation of Benzamide Derivatives
Research on benzamide derivatives, including compounds related to 3-(3-Bromobenzamido)benzoic acid, has shown that these molecules possess significant biological and pharmacological properties, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Lipophilization of phenolic acids, by introducing a spacer with a variable number of carbon atoms, improves their hydrophobicity, overcoming biological barrier limitations and enhancing target specificity. Structural analysis using NMR, mass spectroscopy, and X-ray techniques has been fundamental in understanding these compounds' chemical and physical properties (Oliveira et al., 2018).
Synthesis and Antibacterial Activity
The synthesis of novel derivatives of benzoic acids, including this compound, has been explored for their potential antibacterial activity. These studies aim to develop new chemotherapeutic agents by creating hybrid derivatives that exhibit significant antibacterial properties, indicating the compound's relevance in pharmaceutical research and development (Satpute et al., 2018).
Applications in Material Science and Environmental Chemistry
Polymer Chemistry
Compounds related to this compound have been utilized in the synthesis of novel polymeric materials designed for specific applications, such as high-temperature proton exchange membrane fuel cells. These polymers are noted for their good thermal stability, oxidative stability, and mechanical properties, demonstrating the utility of benzamide derivatives in creating advanced materials for energy applications (Chen et al., 2016).
Environmental Remediation
The design of molecularly imprinted polymers using derivatives of benzoic acid, including this compound, highlights their potential in addressing environmental contamination. These composites can effectively remove emerging contaminants from ecosystems, showcasing the role of benzamide derivatives in environmental chemistry and pollution control (Das et al., 2021).
Safety and Hazards
将来の方向性
Benzoic acid derivatives, including “3-(3-Bromobenzamido)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Future research may focus on further understanding these relations and exploring new applications.
作用機序
Target of Action
It is known that benzoic acid derivatives, such as this compound, often interact with proteins or enzymes in the body . The specific role of these targets can vary widely depending on the exact nature of the interaction and the physiological context.
Mode of Action
Benzoic acid derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecule, potentially altering its function .
Biochemical Pathways
For instance, they can undergo oxidation reactions at the benzylic position . This process can lead to the formation of new compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
It is known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that similar processes may occur with 3-(3-Bromobenzamido)benzoic acid, potentially influencing its bioavailability .
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to structural changes in target molecules . These changes can potentially alter the function of these molecules, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity . Additionally, the presence of other molecules can impact the compound’s interactions with its targets .
生化学分析
Cellular Effects
It’s unclear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There’s limited information available on the changes in the effects of 3-(3-Bromobenzamido)benzoic acid over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-[(3-bromobenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWKKZOLPGZQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

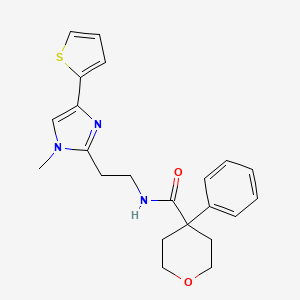
![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)

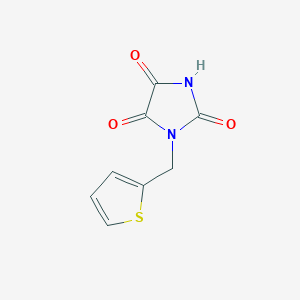
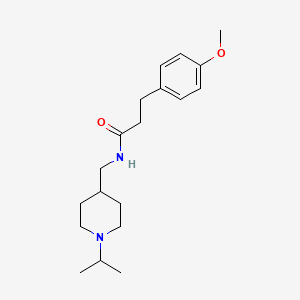
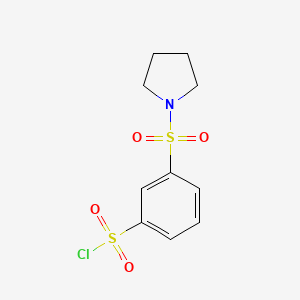
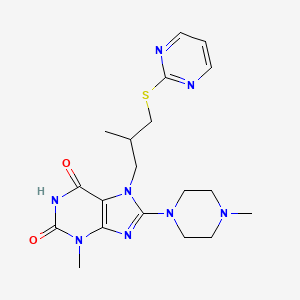


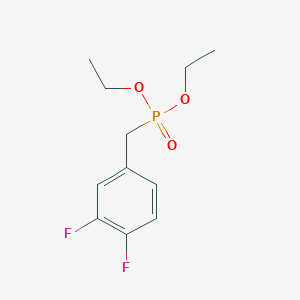
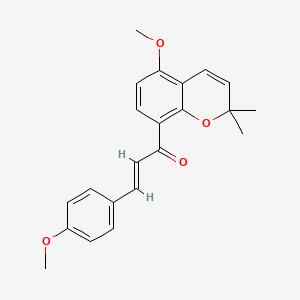
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)